molecular formula C16H10N2O2 B2974567 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile CAS No. 55500-24-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile

Numéro de catalogue B2974567
Numéro CAS: 55500-24-8
Poids moléculaire: 262.268
Clé InChI: ASDPXUZYZAVZRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. DPI has been found to have several potential applications in the field of medicine, including cancer treatment, neurodegenerative disorders, and inflammation.

Mécanisme D'action

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile exerts its effects by inhibiting PKC, an enzyme that phosphorylates various proteins and plays a critical role in cellular signaling pathways. PKC is involved in several cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile can modulate these processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been found to have several biochemical and physiological effects. In addition to inhibiting PKC, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been shown to reduce the production of ROS and decrease oxidative stress. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has also been found to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile in lab experiments is its potency as a PKC inhibitor. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been found to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide. Additionally, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been shown to have fewer off-target effects compared to other PKC inhibitors.
One limitation of using 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile in lab experiments is its potential toxicity. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been found to be cytotoxic at high concentrations and can induce apoptosis in various cell types. Additionally, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile can inhibit other enzymes besides PKC, which can lead to off-target effects.

Orientations Futures

There are several future directions for the use of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile in scientific research. One potential application is in the treatment of cancer, where 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile could be used as a chemotherapeutic agent to inhibit tumor growth and proliferation. Additionally, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile could be used in combination with other chemotherapeutic agents to enhance their efficacy.
In neurodegenerative disorders, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile could be further studied for its neuroprotective effects and potential use as a therapeutic agent. 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile could also be used in combination with other antioxidants to reduce oxidative stress and potentially slow the progression of these diseases.
In conclusion, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile is a potent PKC inhibitor that has several potential applications in scientific research. Its ability to inhibit PKC and modulate various cellular processes makes it a promising candidate for the treatment of cancer and neurodegenerative disorders. However, further studies are needed to fully understand its mechanisms of action and potential side effects.

Méthodes De Synthèse

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile involves a multi-step process that starts with the reaction of aniline with phthalic anhydride to form 2-phenylphthalimide. The resulting compound is then reacted with potassium cyanide to produce 2-(2-phenyl-2-oxoethyl) malononitrile, which is subsequently reacted with benzaldehyde to form 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile.

Applications De Recherche Scientifique

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been extensively studied for its potential therapeutic applications. In cancer research, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This effect is believed to be due to the inhibition of PKC, which is overexpressed in many cancer cells and plays a critical role in tumor growth and survival.
In neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile has been shown to have neuroprotective effects. This is thought to be due to the ability of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress, which are known to contribute to neuronal damage and death.

Propriétés

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-10-14(11-6-2-1-3-7-11)18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDPXUZYZAVZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.